2-(3,4-dimethoxyphenyl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a dimethoxyphenyl group, a pyridinyl group, an oxadiazolyl group, and a triazolyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecule’s structure is likely to be quite complex due to the presence of multiple rings and functional groups. The dimethoxyphenyl group and the pyridinyl group are aromatic, contributing to the molecule’s stability. The oxadiazolyl and triazolyl rings introduce heteroatoms (nitrogen and oxygen), which can participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the oxadiazole and triazole rings might undergo reactions with nucleophiles or electrophiles at the nitrogen atoms. The dimethoxyphenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the functional groups and overall molecular structure .Scientific Research Applications
Synthesis and Biological Assessment
- Compounds like 2-(3,4-dimethoxyphenyl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide are synthesized for their interesting biological properties. A diverse set of acetamides bearing an 1,2,4-oxadiazole cycle show potential in pharmacological activities (Karpina et al., 2019).
Insecticidal Assessment
- Similar compounds have been evaluated for insecticidal activities. For example, derivatives such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide have shown effectiveness against pests like Spodoptera littoralis (Fadda et al., 2017).
Pharmaceutical Applications
- Some compounds with structures similar to the one have been explored for their potential as anticancer agents. Derivatives like pyrazolo[3,4-b]pyridine have shown promising activity against human cancer cell lines, indicating potential for pharmaceutical development (Nagender et al., 2016).
Catalytic Applications
- Compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine have been used in asymmetric transfer hydrogenation of ketones, showcasing their utility in catalytic processes (Magubane et al., 2017).
Corrosion Inhibitors
- Derivatives such as 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide have been studied for their properties as corrosion inhibitors, indicating the compound's potential application in industrial processes (Yıldırım & Cetin, 2008).
Antimicrobial Activity
- Similar compounds have been synthesized and evaluated for their antimicrobial activities. For example, derivatives of substituted 1,2,4-triazole have shown activity against bacteria and fungi (Kalhor et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4/c1-30-17-7-6-14(11-18(17)31-2)12-19(29)23-9-10-28-13-16(25-27-28)21-24-20(26-32-21)15-5-3-4-8-22-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCVCDNIUKGLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-(4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide |
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